

# Technical Guide: 4-Benzyl-N-methylmorpholine-3-carboxamide Bioactivity & Application

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## Compound of Interest

Compound Name: 4-Benzyl-N-methylmorpholine-3-carboxamide

Cat. No.: B11802142

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## Executive Summary: The Scaffold Advantage

**4-Benzyl-N-methylmorpholine-3-carboxamide** (CAS: 1706821-62-6) represents a "privileged scaffold" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—a chiral morpholine ring constrained by a carboxamide—serves as a critical pharmacophore in two major therapeutic areas: Renin Inhibition (Cardiovascular) and TLR7/8 Antagonism (Autoimmune).

This guide deconstructs the molecule from a passive building block into an active determinant of biological efficacy, focusing on its role as a Proline Peptidomimetic and a Solubility Enhancer in Fragment-Based Drug Discovery (FBDD).

## Structural & Mechanistic Analysis

### The Peptidomimetic Core

The morpholine-3-carboxamide moiety functions as a constrained amino acid surrogate. Unlike flexible alkyl chains, the morpholine ring locks the

(psi) and

(phi) torsion angles, mimicking the Type II

-turn often found in bioactive peptides.

- 4-Benzyl Group: Acts as a lipophilic anchor (or a protecting group during synthesis) that mimics the side chain of Phenylalanine or Tyrosine.
- 3-Carboxamide: Provides a hydrogen bond donor/acceptor motif essential for interacting with the S1' or S2 pockets of proteases (e.g., Renin).
- N-Methylation: Increases metabolic stability by preventing enzymatic hydrolysis of the amide bond and improves blood-brain barrier (BBB) permeability by reducing the topological polar surface area (tPSA).

## Therapeutic Applications[1][2][3][4]

### Case Study A: Renin Inhibitors (Cardiovascular)

Research by Mitsubishi-Tanabe identified the morpholine-3-carboxamide core as a potent replacement for the labile peptide backbones in earlier renin inhibitors.

- Mechanism: The scaffold occupies the non-prime site of the Renin active cleft. The morpholine oxygen acts as a weak hydrogen bond acceptor, while the rigid ring positions the amide carbonyl to interact with the catalytic aspartates.
- Outcome: Improved oral bioavailability compared to Aliskiren analogs due to reduced molecular weight and rotatable bonds.

### Case Study B: TLR7/8 Antagonists (Autoimmune)

The scaffold is a direct precursor/analog to the "warhead" found in MHV370 (Novartis), a dual TLR7/8 antagonist for Sjögren's syndrome.

- Role: In MHV370, the morpholine-3-carboxamide is linked to a bicyclo[2.2.2]octane.[1][2] The specific stereochemistry (usually S) at the 3-position is critical for selectivity between TLR7 and TLR8.
- Bioactivity: The fragment contributes to high aqueous solubility (>175  $\mu\text{M}$ ) and reduces hERG channel inhibition, a common liability in this class.

## Experimental Protocols

## Synthesis of 4-Benzyl-N-methylmorpholine-3-carboxamide

Rationale: This protocol ensures the retention of chirality at the C3 position, which is vital for biological activity.

Reagents:

- (S)-N-Benzyl-serine methyl ester (Starting material)
- Chloroacetyl chloride
- Methylamine (2M in THF)
- Sodium Hydride (NaH)

Workflow:

- Acylation: React (S)-N-benzyl-serine methyl ester with chloroacetyl chloride in DCM at 0°C to form the chloro-intermediate.
- Cyclization: Treat with NaH (1.2 eq) in dry THF. The alkoxide attacks the alkyl chloride to close the morpholine ring.
- Amidation: Direct aminolysis of the ester using Methylamine in THF/Methanol (1:1) at RT for 12h.

Self-Validating QC Step:

- NMR Check: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the N-methyl doublet (~2.8 ppm) and amide proton (broad singlet).
- Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralpak AD-H column (Hexane/IPA 90:10).

## Bioactivity Screening: Protease Inhibition Assay

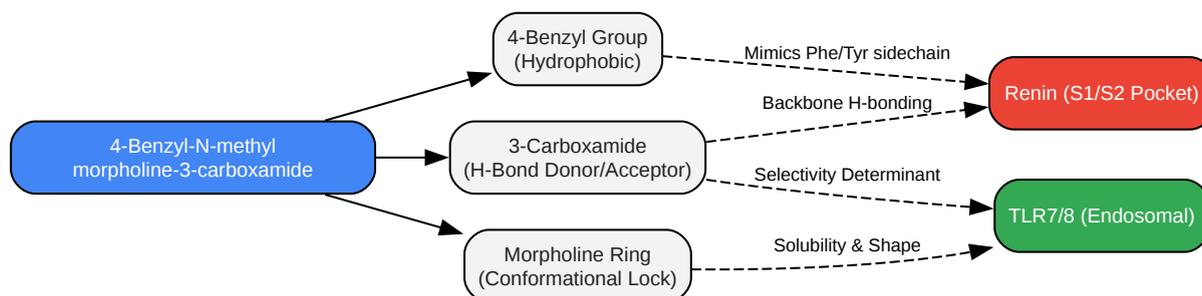
Rationale: To validate the scaffold's utility as a transition-state mimic.

- Enzyme: Recombinant Human Renin (1 nM).
- Substrate: FRET-peptide (e.g., DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).
- Protocol:
  - Incubate compound (0.1 nM – 10  $\mu$ M) with Renin in assay buffer (50 mM MOPS, pH 7.4) for 30 min at 37°C.
  - Add FRET substrate (5  $\mu$ M).
  - Measure fluorescence (Ex 340 nm / Em 490 nm) kinetically for 60 min.
- Data Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors.

## Visualization & Data

### Pharmacophore Mapping (DOT Diagram)

This diagram illustrates how the **4-Benzyl-N-methylmorpholine-3-carboxamide** scaffold maps onto the binding sites of its two primary targets.



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Caption: Pharmacophore mapping of the scaffold showing distinct binding modes for Renin (Hydrophobic/H-bond) and TLR7/8 (Solubility/Shape).

## Comparative Bioactivity Data

The following table summarizes the impact of the morpholine-3-carboxamide scaffold on drug-like properties compared to linear analogs.

| Property                                | Linear Analog (e.g., Glycine deriv.) | Morpholine-3-carboxamide Scaffold | Impact  |
|---|--------------------------------------|-----------------------------------|---|
| Conformational Entropy                  | High (Flexible)                      | Low (Rigid)                       | Increased Potency (Lower entropic penalty upon binding) |
| Metabolic Stability (t <sub>1/2</sub> ) | Low (< 30 min)                       | High (> 120 min)                  | Improved PK (Ring protects amide bond)                  |
| Solubility (pH 7.4)                     | Moderate                             | High                              | Formulation Ease (Ether oxygen aids solvation)          |
| Target Selectivity                      | Low                                  | High                              | Reduced Off-Target Effects (Stereochemical control)     |

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